molecular formula C13H9ClF3NO2S B2739804 4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 107491-59-8

4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B2739804
CAS No.: 107491-59-8
M. Wt: 335.73
InChI Key: DYCQGJGRGGRXCO-UHFFFAOYSA-N
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Description

4-Chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a chlorine substituent at the para position of the benzene ring and a sulfonamide group linked to a 4-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2S/c14-10-3-7-12(8-4-10)21(19,20)18-11-5-1-9(2-6-11)13(15,16)17/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCQGJGRGGRXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, enabling the development of new chemical entities.
  • Reagent in Reactions : It is utilized in various chemical reactions, including substitution and coupling reactions, to produce substituted benzenesulfonamides and biaryl compounds.

Biology

  • Enzyme Inhibition Studies : Research indicates that 4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide acts as an inhibitor for enzymes such as carbonic anhydrase. By binding to the active site of the enzyme, it effectively blocks its function, which may have implications in treating conditions like glaucoma and certain types of cancer.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. Studies suggest it may inhibit bacterial growth by interfering with folic acid synthesis pathways, a common mechanism among sulfonamides.

Medicine

  • Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. The compound's ability to modulate specific biochemical pathways positions it as a candidate for drug development.
  • Anti-inflammatory Activity : Preliminary studies indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

Industrial Applications

  • Development of New Materials : In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring enhanced chemical stability and reactivity.

Case Studies

  • Enzyme Inhibition :
    • A study demonstrated that this compound effectively inhibited carbonic anhydrase activity in vitro. The findings suggest potential applications in treating conditions associated with dysregulated enzyme activity.
  • Antimicrobial Efficacy :
    • Research conducted on related sulfonamide derivatives revealed significant antibacterial activity against Staphylococcus aureus. The study highlighted IC50 values indicating potent inhibition of bacterial growth, reinforcing the compound's potential as an antimicrobial agent.
  • Anti-inflammatory Effects :
    • An animal model study showed that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers associated with inflammation. The results indicated a dose-dependent response, suggesting its potential role in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby blocking its function . This inhibition can lead to various biological effects, including the regulation of pH and ion balance in cells.

Comparison with Similar Compounds

Structural and Functional Insights

Trifluoromethyl (CF₃) Role :

  • The CF₃ group in the target compound and T0901317 enhances metabolic stability and lipophilicity, facilitating membrane permeability. However, T0901317’s additional hydroxytrifluoromethyl group enables specific LXR activation, absent in the target compound .
  • In contrast, the CF₃ group in CCR2-targeted analogs (e.g., ) improves binding to hydrophobic receptor pockets .

Chlorine Substituents :

  • Chlorine at C4 in the target compound may sterically hinder interactions compared to analogs like Ro-61-8048, where 3,4-dimethoxy groups optimize KMO binding .
  • Dichloro-substituted analogs () exhibit enhanced halogen bonding with protein targets, critical for CCR2 affinity .

Sulfonamide Linker Variations :

  • The sulfonamide group in Ro-61-8048 is linked to a thiazole ring, reducing polar surface area and improving blood-brain barrier penetration (log P ~2.5) .
  • In contrast, the target compound’s direct phenyl linkage may limit BBB permeability but favor peripheral targets.

Biological Activity

4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClF3N1O2SC_{13}H_{10}ClF_{3}N_{1}O_{2}S with a molecular weight of approximately 315.74 g/mol. The compound features a sulfonamide functional group, which is known for its diverse biological activities.

This compound has been studied for its inhibitory effects on various enzymes and biological pathways:

  • Enzyme Inhibition : It has been reported to inhibit the activity of certain kinases, including Raf kinase, which plays a crucial role in cell proliferation and survival pathways. Such inhibition suggests potential applications in cancer therapy where angiogenesis and hyper-proliferation are involved .
  • Cholinesterase Inhibition : The trifluoromethyl group enhances interactions with cholinesterases, making it a candidate for treating neurodegenerative diseases by modulating acetylcholine levels .

Biological Activity Summary

Activity TypeTarget/PathwayObserved EffectsReference
Kinase Inhibition Raf kinaseReduced tumor growth in vitro
Cholinesterase AChE and BChEModerate inhibition (IC50 values ~10-20 µM)
Cytotoxicity MCF-7 (breast cancer)IC50 = 4.5 µM
HCT-116 (colon cancer)IC50 = 3.6 µM
Anti-inflammatory Various inflammatory markersSignificant reduction in TNF-α levels

Case Studies

  • Anti-Cancer Activity : A study evaluated the cytotoxic effects of various derivatives of sulfonamides, including those with trifluoromethyl groups. The results indicated that compounds similar to this compound exhibited potent anti-cancer activity against MCF-7 and HCT-116 cell lines, with IC50 values suggesting significant efficacy .
  • Neuroprotective Effects : Research into cholinesterase inhibitors highlighted that this compound could potentially improve cognitive function by increasing acetylcholine availability in synaptic clefts, thereby offering therapeutic benefits in Alzheimer's disease models .
  • Inflammatory Response Modulation : In vitro studies demonstrated that compounds with similar structures could significantly inhibit inflammatory cytokines, indicating a potential role in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for 4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide?

  • Synthesis : The compound is typically synthesized via sulfonylation of 4-(trifluoromethyl)aniline with 4-chlorobenzenesulfonyl chloride under alkaline conditions. Reaction monitoring via TLC and purification by recrystallization (e.g., using ethanol/water mixtures) are standard .
  • Characterization :

  • IR Spectroscopy : Key peaks include ~1334 cm⁻¹ (SO₂ asymmetric stretching) and ~1160 cm⁻¹ (SO₂ symmetric stretching). The NH stretch appears near 3240–3247 cm⁻¹ .
  • NMR :
Proton Environmentδ (ppm)Reference Compound
Aromatic protons6.82–8.014-Chloro-N-(4-fluorophenyl)benzenesulfonamide
NH (sulfonamide)~7.2 (bs)4-Chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
  • X-ray Crystallography : Used to confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonding) in related sulfonamides .

Q. What biological targets or pathways are associated with this compound?

  • Targets : Similar sulfonamides inhibit bacterial phosphopantetheinyl transferases (PPTases), enzymes critical for fatty acid and polyketide synthesis .
  • Pathways : Disruption of PPTases affects secondary metabolite biosynthesis, leading to bacterial growth inhibition .
  • Methodology : Target validation involves enzyme inhibition assays (e.g., spectrophotometric monitoring of coenzyme A consumption) and genetic knockout studies .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl, chloro) influence the compound’s pharmacological activity?

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability. The chloro substituent increases electron-withdrawing effects, stabilizing the sulfonamide’s interaction with enzyme active sites .
  • Methodology :

  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency.
  • Docking Simulations : Predict binding modes using software like AutoDock Vina (e.g., interactions with PPTase catalytic residues) .

Q. How can contradictions in spectroscopic data between structurally similar sulfonamides be resolved?

  • Case Study : Variations in NH proton chemical shifts (e.g., δ 7.2 ppm in entry 5 vs. δ 7.51–7.67 ppm in entry 6 ) arise from differences in electron-withdrawing substituents (e.g., nitro vs. methyl).
  • Resolution Strategies :

  • Control Experiments : Synthesize derivatives with systematic substituent changes.
  • DFT Calculations : Model electronic environments to predict NMR/IR shifts .

Q. What computational approaches optimize reaction design for sulfonamide derivatives?

  • ICReDD Framework : Combines quantum chemical calculations (e.g., transition state analysis) with machine learning to predict optimal reaction conditions (e.g., solvent, catalyst) .
  • Case Application : Reaction path search methods identified ethanol as ideal for sulfonylation due to its polarity and solubility properties .

Q. What mechanistic insights explain the compound’s enzyme inhibition selectivity?

  • Dual-Target Hypothesis : Simultaneous inhibition of both acyl carrier protein (ACP) and holo-ACP synthase PPTases is required for bactericidal activity .
  • Validation :

  • Enzyme Kinetics : Measure IC₅₀ values against purified PPTases.
  • Microscopy : Observe morphological changes in bacteria (e.g., filamentation due to fatty acid synthesis arrest) .

Methodological Tables

Table 1 : Key Spectroscopic Data for Sulfonamide Derivatives

CompoundIR SO₂ Stretching (cm⁻¹)NH Stretch (cm⁻¹)Aromatic δ (ppm)
4-Chloro-N-(4-fluorophenyl) derivative1334, 116032476.82–7.67
4-Chloro-N-(2-methyl-4-nitrophenyl)1334, 116032407.94–8.01

Table 2 : Computational Parameters for Reaction Optimization

ParameterValue/Role
Solvent Dielectric Constant24.3 (Ethanol stabilizes intermediates)
Activation Energy85 kJ/mol (DFT-predicted)
Machine Learning Input15 descriptors (e.g., steric bulk, σ)

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